

Spectroscopic Profile of trans-1,2-Dibenzoyl ethylene: A Technical Guide

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Compound of Interest

Compound Name: *trans-1,2-Dibenzoyl ethylene*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **trans-1,2-dibenzoyl ethylene**, a compound of interest in various fields of chemical research. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supplemented with detailed experimental protocols.

Core Spectroscopic Data

The empirical formula for **trans-1,2-dibenzoyl ethylene** is $C_{16}H_{12}O_2$, with a molecular weight of 236.27 g/mol .^{[1][2]} Its spectroscopic characteristics are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The symmetry of **trans-1,2-dibenzoyl ethylene** simplifies its NMR spectra.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.01	Singlet	Vinyl Protons (-CH=CH-)
Not available	Multiplet	Aromatic Protons (C ₆ H ₅)

Note: The exact chemical shifts for the aromatic protons can vary depending on the solvent and concentration. A multiplet is expected in the aromatic region of the spectrum.

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~189	Carbonyl Carbon (C=O)
~137	Vinylic Carbon (-CH=CH-)
~136	Aromatic Carbon (ipso)
~133	Aromatic Carbon (para)
~129	Aromatic Carbon (ortho/meta)
~128	Aromatic Carbon (ortho/meta)

Note: The assignments for the aromatic carbons are approximate and may require two-dimensional NMR techniques for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **trans-1,2-dibenzoyl ethylene** is characterized by the following key absorption bands, typically measured using a KBr pellet.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1660	Strong	C=O stretch (conjugated ketone)
~1595, ~1575	Medium-Strong	C=C stretch (aromatic)
~1450	Medium	C-H bend (alkene)
~970	Strong	C-H bend (trans-alkene)
~750, ~690	Strong	C-H bend (monosubstituted benzene)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For **trans-1,2-dibenzoylethylene**, the extended conjugation involving the phenyl rings, carbonyl groups, and the carbon-carbon double bond results in a strong absorption in the UV region.

λ_{max} (nm)	Solvent
~269	Ethanol

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation:
 - Dissolve 5-10 mg of **trans-1,2-dibenzoylethylene** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
 - The final solution should be clear and free of any particulate matter.
- Data Acquisition:
 - Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
 - For ^1H NMR, a standard pulse sequence is typically sufficient.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.
 - Use an appropriate number of scans to achieve a good signal-to-noise ratio, particularly for the less sensitive ^{13}C nucleus.

- Data Processing:
 - Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **trans-1,2-dibenzoylethylene** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
 - The mixture should be a fine, homogeneous powder.
- Pellet Formation:
 - Transfer the powder to a pellet die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record the spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

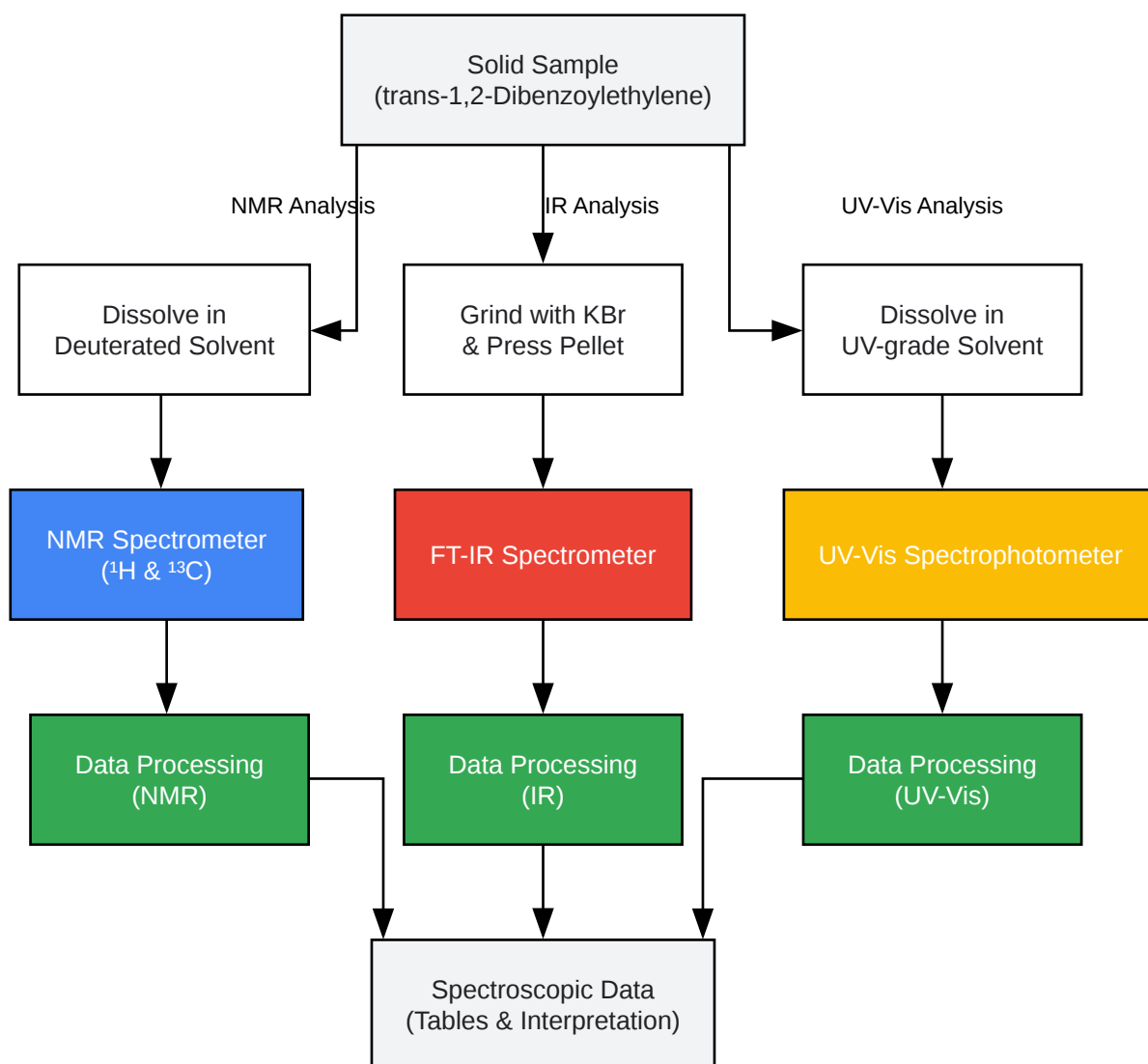
UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **trans-1,2-dibenzoylethylene** in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration.

- Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings in the linear range of the instrument (typically 0.1 - 1.0).
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Record a baseline spectrum with the solvent in both the sample and reference beams.
 - Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
- Data Analysis:
 - Determine the wavelength of maximum absorbance (λ_{max}).
 - If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ϵ).

Visualized Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like **trans-1,2-dibenzoyl ethylene** is outlined below.



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Caption: General workflow for spectroscopic analysis of a solid organic compound.

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References

- 1. trans-1,2-Dibenzoyl ethylene [webbook.nist.gov]

- 2. trans-1,2-Dibenzoyl ethylene [webbook.nist.gov]
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